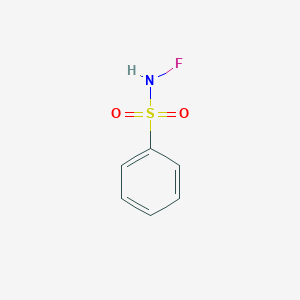

n-Fluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYQZTZSYREQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572114 | |

| Record name | N-Fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145490-75-1 | |

| Record name | N-Fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Fluorobenzenesulfonimide (NFSI)

For Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonimide (NFSI), systematically named N-fluoro-N-(phenylsulfonyl)benzenesulfonamide, is a highly versatile and widely utilized electrophilic fluorinating agent in modern organic synthesis. Its stability, ease of handling, and broad substrate scope have made it an indispensable tool for the introduction of fluorine into organic molecules, a critical strategy in the development of pharmaceuticals and agrochemicals to enhance biological activity and metabolic stability.[1][2] This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of NFSI.

Core Chemical Properties

NFSI is a white to off-white crystalline solid that is stable under ambient conditions, making it a more user-friendly alternative to many other fluorinating agents.[1][3] Its physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 133745-75-2 |

| Molecular Formula | C₁₂H₁₀FNO₄S₂ |

| Molecular Weight | 315.34 g/mol [4] |

| Melting Point | 114-116 °C[5] |

| Boiling Point | 471.4 ± 28.0 °C (Predicted) |

| Density | 1.4466 g/cm³ (Estimate) |

| pKa | -32.45 ± 0.70 (Predicted) |

| Appearance | White to light brown crystalline powder[6] |

Solubility Profile

| Solvent | Solubility |

| Acetonitrile | Very soluble |

| Dichloromethane | Very soluble |

| Tetrahydrofuran (THF) | Very soluble |

| Chloroform | Easily soluble[5] |

| Ethyl Acetate | Easily soluble[5] |

| Toluene | Less soluble |

| Ethanol | Low solubility[5] |

| Methanol | Low solubility[5] |

| Water | Insoluble |

| Petroleum Ether | Low solubility[5] |

Spectroscopic Data

The structural integrity and purity of NFSI can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | CDCl₃ | 7.53 (t, 2H), 7.63 (t, 1H), 7.77 (d, 1H), 7.91 (d, 4H)[7] |

| ¹³C NMR | CDCl₃ | 112.6, 121.3, 125.0, 125.8, 127.3, 129.9, 130.9, 134.9, 137.7, 141.3, 144.2[7] |

| ¹⁹F NMR | CDCl₃ | 65.8[3] |

Other Spectroscopic Data

| Technique | Key Observations |

| Infrared (IR) Spectroscopy | Major peaks can be observed, with specific wavenumbers corresponding to the functional groups present in the molecule.[8] |

| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns can be determined.[9] |

| Raman Spectroscopy | Raman-active modes can be identified, providing complementary information to IR spectroscopy.[3] |

Reactivity and Applications

NFSI is a multifaceted reagent, primarily known as an electrophilic fluorinating agent, but it also functions as a strong oxidant, an amination reagent, and a phenylsulfonyl group transfer reagent.[5]

Electrophilic Fluorination

NFSI is widely used for the fluorination of a diverse range of nucleophiles, including enolates, silyl (B83357) enol ethers, and carbanions.[10][11] It is particularly valuable in the synthesis of α-fluorocarbonyl compounds, which are important building blocks in medicinal chemistry.[12] The reaction is believed to proceed through either a single-electron transfer (SET) or an Sₙ2-type mechanism, depending on the substrate and reaction conditions.[13]

Oxidation Reactions

NFSI can act as a potent oxidant, particularly in transition metal catalysis. For instance, it is used to promote reductive elimination from high-oxidation-state transition metals, such as in palladium-catalyzed diamination, carboamination, and alkoxyamination of unactivated alkenes.[5]

Amination and Sulfonylation Reactions

In addition to fluorination, NFSI can serve as a source of the bis(phenylsulfonyl)amide group in amination reactions.[14] Under certain conditions, it can also act as a phenylsulfonyl group transfer reagent.[5]

Experimental Protocols

Synthesis of N-Fluorobenzenesulfonimide (Wanger Method)

This method provides a high-yield synthesis of NFSI from diphenylsulfonimide sodium salt.[15]

Materials:

-

Diphenylsulfonimide sodium salt

-

Water/acetonitrile or pure water

-

Fluorine gas (10% in nitrogen)

-

Nitrogen gas

Procedure:

-

Dissolve the diphenylsulfonimide sodium salt in water/acetonitrile or pure water in a suitable reaction vessel.

-

Cool the solution to the desired temperature.

-

Bubble a mixture of 10% fluorine in nitrogen gas through the solution.

-

Upon completion of the reaction, purge the reactor with nitrogen gas to remove any residual fluorine.

-

Collect the precipitated product by filtration.

-

Wash the product with water and then dry it to obtain N-Fluorobenzenesulfonimide. This method can achieve yields of up to 94%.[15]

General Procedure for α-Fluorination of a β-Ketoester

This protocol is a representative example of the use of NFSI in electrophilic fluorination.

Materials:

-

β-ketoester

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, or THF)

-

Base (e.g., sodium hydride, lithium diisopropylamide) (if starting from the keto form)

Procedure:

-

If starting with the β-ketoester, dissolve it in the anhydrous solvent and treat it with a suitable base at a low temperature (e.g., -78 °C) to generate the enolate in situ.

-

Dissolve NFSI in a minimal amount of the same anhydrous solvent.

-

Add the NFSI solution dropwise to the enolate solution at the low temperature.

-

Allow the reaction mixture to stir at the low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the α-fluoro-β-ketoester.

Visualizing Workflows and Pathways

Synthesis of N-Fluorobenzenesulfonimide

Caption: Workflow for the synthesis of N-Fluorobenzenesulfonimide.

Electrophilic Fluorination of a β-Ketoester

Caption: Reaction pathway for the fluorination of a β-ketoester using NFSI.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 3. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-フルオロベンゼンスルホンイミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]

- 6. N-Fluorobenzenesulfonimide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. rsc.org [rsc.org]

- 9. N-Fluorobenzenesulfonimide | C12H10FNO4S2 | CID 588007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. brynmawr.edu [brynmawr.edu]

- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Page loading... [guidechem.com]

N-Fluorobenzenesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fluorobenzenesulfonamide (NFSI) has emerged as a cornerstone reagent in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Since its introduction, its remarkable versatility as a mild and selective electrophilic fluorinating agent, as well as its utility in amination and oxidation reactions, has been extensively explored and validated. The incorporation of fluorine into bioactive molecules can profoundly alter their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] This technical guide provides an in-depth overview of the discovery, history, synthesis, and multifaceted applications of NFSI, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to serve as a practical resource for researchers in the field.

Discovery and History

This compound was first introduced in 1991 by Edmond Differding and Hans Ofner.[2] Their seminal work described the synthesis of this stable, crystalline solid and demonstrated its efficacy as a practical and selective electrophilic fluorinating agent for a range of nucleophiles.[2][3] Prior to the development of NFSI and other similar N-F reagents, direct electrophilic fluorination was often hampered by the hazardous nature and aggressive reactivity of reagents like elemental fluorine. The advent of NFSI provided a safer and more manageable alternative, paving the way for its widespread adoption in organic synthesis.

Physical and Chemical Properties

NFSI is a white to off-white crystalline solid with a melting point in the range of 113-120 °C.[4] It is soluble in many common organic solvents such as acetonitrile (B52724), dichloromethane, and tetrahydrofuran, but less soluble in toluene.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀FNO₄S₂ | [4] |

| Molecular Weight | 315.34 g/mol | [4] |

| Melting Point | 113-120 °C | [4] |

| Appearance | Colorless to white to light brown crystalline powder or crystals or needles | [4] |

| IUPAC Name | N-(benzenesulfonyl)-N-fluorobenzenesulfonamide | [4] |

| CAS Number | 133745-75-2 | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.12–8.04 (m, 4H), 7.86–7.80 (m, 2H), 7.67–7.58 (m, 4H) | [6] |

| ¹³C NMR (CDCl₃, 150 MHz) | δ 144.2, 141.3, 137.7, 134.9, 130.9, 129.9, 127.3, 125.8, 125.0, 121.3, 112.6 | [7] |

| ¹⁹F NMR (CDCl₃, 564 MHz) | δ -168.39 (t, J = 5.9 Hz) | [7] |

| Infrared (IR) | Conforms to standard | [4] |

Synthesis of this compound

Two primary methods have been established for the synthesis of NFSI: the Differding method and the Wanger method.

Experimental Protocols

1. Differding Method [8]

This method involves the direct fluorination of dibenzenesulfonimide (B1583796).

-

Reagents:

-

Dibenzenesulfonimide

-

Acetonitrile (anhydrous)

-

Sodium Fluoride (B91410)

-

Fluorine gas (10% in Nitrogen)

-

Nitrogen gas

-

-

Procedure:

-

Dissolve dibenzenesulfonimide in anhydrous acetonitrile in a suitable reactor.

-

Add sodium fluoride to the solution.

-

Cool the mixture to -35 °C using an appropriate cooling bath.

-

Bubble a mixture of 10% fluorine in nitrogen gas through the solution for 2 hours.

-

After the fluorination is complete, purge the reaction mixture with nitrogen gas for 2 hours to remove any residual fluorine.

-

Filter the reaction mixture to remove any solids.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting crude product to obtain pure N-Fluorobenzenesulfonimide as white crystals.

-

A typical yield for this method is around 74%.[8]

-

2. Wanger Method [8]

This method utilizes the sodium salt of dibenzenesulfonimide, which can lead to higher yields.

-

Reagents:

-

Dibenzenesulfonimide sodium salt

-

Water/Acetonitrile mixture or pure water

-

Fluorine gas (10% in Nitrogen)

-

Nitrogen gas

-

-

Procedure:

-

Dissolve the dibenzenesulfonimide sodium salt in a water/acetonitrile mixture or pure water.

-

Cool the solution.

-

Pass a 10% fluorine in nitrogen gas mixture through the cooled solution.

-

Upon completion of the reaction, purge the reactor with nitrogen gas.

-

Filter the resulting precipitate.

-

Wash the collected solid with an appropriate solvent.

-

Dry the product to obtain N-Fluorobenzenesulfonimide.

-

This method can achieve yields of up to 94%.[8]

-

References

- 1. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. N-Fluorobenzenesulfonimide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. N-Fluorobenzenesulfonimide | 133745-75-2 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Page loading... [guidechem.com]

N-Fluorobenzenesulfonimide (NFSI): A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fluorobenzenesulfonimide (NFSI), also known as N-fluoro-N-(phenylsulfonyl)benzenesulfonamide, is a highly versatile and widely utilized electrophilic fluorinating agent in modern organic synthesis.[1][2] Its stability, ease of handling compared to harsher reagents, and high efficiency make it a cornerstone reagent for the introduction of fluorine into organic molecules.[3] The strategic incorporation of fluorine is a critical strategy in pharmaceutical and agrochemical development, as it can significantly enhance a molecule's metabolic stability, binding affinity, and overall biological activity.[3]

This guide provides an in-depth overview of the synthesis, characterization, and key applications of NFSI, serving as a technical resource for professionals in research and development.

Synthesis of N-Fluorobenzenesulfonimide

The synthesis of NFSI is typically achieved through the direct fluorination of benzenesulfonimide or its corresponding salt. Two primary methods are prominently cited in the literature: the Differding method and the Wanger method.

Experimental Protocols

1. Differding Method

This method involves the direct fluorination of diphenylsulfonimide.

-

Procedure: Dissolve diphenylsulfonimide in acetonitrile. Add sodium fluoride (B91410) to the solution. Cool the resulting mixture to -35°C. Bubble a fluorine-nitrogen gas mixture (typically 1:10 v/v) through the solution for approximately 2 hours. Following the reaction, purge the system with nitrogen for 2 hours to remove residual fluorine. The crude product is then isolated through filtration, evaporation of the solvent, and recrystallization to yield pure N-Fluorobenzenesulfonimide as white crystals.[2]

-

Reported Yield: 74%[2]

2. Wanger Method

This improved method utilizes the sodium salt of diphenylsulfonimide, offering a higher yield.

-

Procedure: Dissolve the sodium salt of diphenylsulfonimide in a solvent system of water/acetonitrile or pure water. Cool the solution and pass a fluorine-nitrogen gas mixture (1:10 v/v) through it. Once the reaction is complete, purge the reactor with nitrogen. The product, N-Fluorobenzenesulfonimide, is then collected by filtration, washed, and dried.[2]

-

Reported Yield: Up to 94%[2]

// Reactants Start [label="Benzenesulfonimide\n((PhSO₂)₂NH)"]; Fluorine [label="Fluorine Gas (F₂)\nin Nitrogen (N₂)"];

// Reaction Reaction [shape=point, width=0.01, height=0.01];

// Product Product [label="N-Fluorobenzenesulfonimide\n(NFSI)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Reaction [arrowhead=none]; Fluorine -> Reaction; Reaction -> Product [label=" Electrophilic\nFluorination "]; } dot

Caption: General synthesis pathway for N-Fluorobenzenesulfonimide (NFSI).

Physicochemical and Spectroscopic Properties

NFSI is a white to off-white crystalline powder that is stable under normal conditions.[1] Its properties are summarized below.

Table 1: Physicochemical Properties of NFSI

| Property | Value | References |

| CAS Number | 133745-75-2 | [1] |

| Molecular Formula | C₁₂H₁₀FNO₄S₂ | [1] |

| Molecular Weight | 315.34 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 114-116 °C | [1] |

| Solubility | Very soluble in acetonitrile, dichloromethane, THF; less soluble in toluene. | [1] |

Characterization Data

Thorough characterization is essential to confirm the identity and purity of synthesized NFSI. Standard analytical techniques include NMR, IR, and mass spectrometry.

Table 2: Spectroscopic Data for NFSI Characterization

| Technique | Data | References |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.12–8.04 (m, 4H), 7.86–7.80 (m, 2H), 7.67–7.58 (m, 4H). | [4] |

| ¹³C NMR | Data available from sources such as Sigma-Aldrich and ChemicalBook. Expected signals for aromatic carbons (120-140 ppm). | [5][6] |

| IR Spectroscopy | Conforms to structure. Characteristic peaks expected for S=O stretch (1350-1300 cm⁻¹, 1160-1120 cm⁻¹), aromatic C=C stretch (1600-1450 cm⁻¹), and C-S stretch. | [3] |

| Mass Spectrometry | (GC-MS) m/z peaks: 141 (Top Peak), 77 (2nd Highest), 51 (3rd Highest). | [5] |

Caption: Experimental workflow for the synthesis and characterization of NFSI.

Core Applications and Chemical Reactivity

NFSI is more than a simple fluorinating agent; it also functions as a strong oxidant and a source of electrophilic nitrogen, making it a multifaceted reagent in organic synthesis.

1. Electrophilic Fluorination: The primary application of NFSI is the electrophilic fluorination of a wide range of nucleophiles, including enolates, carbanions, and electron-rich aromatic systems.[1] Its mild nature is particularly advantageous in the late-stage fluorination of complex molecules, a crucial step in the synthesis of many active pharmaceutical ingredients (APIs).[3]

2. Oxidant in Catalysis: NFSI serves as a powerful oxidant, particularly in promoting reductive elimination from transition metals. A notable example is its use in palladium-catalyzed reactions, such as the diamination of unactivated alkenes. In these reactions, NFSI oxidizes a Pd(II) intermediate to a Pd(IV) species, which then undergoes reductive elimination to form the desired product.[7][8][9]

// Nodes representing species in the catalytic cycle Pd0 [label="Pd(0)"]; Alkene [label="Amino-Alkene\nSubstrate"]; PdII_Alkyl [label="Pd(II)-Alkyl\nIntermediate"]; NFSI [label="NFSI"]; PdIV_Complex [label="Pd(IV) Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Cyclic Diamine\nProduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Layout of the cycle Pd0 -> PdII_Alkyl [label=" Aminopalladation "]; Alkene -> PdII_Alkyl [style=dashed, arrowhead=none]; PdII_Alkyl -> PdIV_Complex [label=" Oxidative\nAddition "]; NFSI -> PdII_Alkyl; PdIV_Complex -> Product [label=" Reductive\nElimination "]; Product -> Pd0 [style=dashed, label=" Catalyst\nRegeneration "]; } dot

Caption: Simplified mechanism of Pd-catalyzed diamination using NFSI as an oxidant.

Safety and Handling

N-Fluorobenzenesulfonimide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[5] Store in a cool, dark place under an inert atmosphere.[1] Always consult the Safety Data Sheet (SDS) before use.

References

- 1. N-Fluorobenzenesulfonimide | 133745-75-2 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 311900050 [thermofisher.com]

- 4. N-Fluorobenzenesulfonimide(133745-75-2) 1H NMR spectrum [chemicalbook.com]

- 5. N-Fluorobenzenesulfonimide | C12H10FNO4S2 | CID 588007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Fluorobenzenesulfonimide(133745-75-2) 13C NMR spectrum [chemicalbook.com]

- 7. Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-Fluorobenzenesulfonimide as Source of Electrophilic Nitrogen [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide as source of electrophilic nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Fluorobenzenesulfonimide (NFSI): A Comprehensive Technical Guide to its Mechanism of Action in Fluorination

For Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonimide (NFSI) has emerged as a versatile and widely used reagent for the introduction of fluorine into organic molecules. Its stability, ease of handling, and tunable reactivity have made it an indispensable tool in medicinal chemistry and materials science.[1][2] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of NFSI in fluorination reactions, offering insights for researchers, scientists, and drug development professionals.

Core Mechanistic Pathways

The reactivity of NFSI is not governed by a single, universal mechanism. Instead, it can engage in several distinct pathways, the prevalence of which is dictated by the nature of the substrate, the reaction conditions, and the presence of catalysts. The primary mechanisms include electrophilic fluorination (ionic pathways), radical fluorination, and transition-metal-catalyzed fluorination.

Electrophilic Fluorination: The SN2 versus Single-Electron Transfer (SET) Dichotomy

In the absence of radical initiators or transition metal catalysts, NFSI typically functions as an electrophilic fluorinating agent, delivering a formal "F+" equivalent to a nucleophilic substrate.[1][3][4] The precise nature of this electrophilic transfer has been a subject of considerable debate, with evidence supporting both a direct nucleophilic substitution (SN2) and a single-electron transfer (SET) mechanism.[4][5][6]

-

SN2 Pathway: In this mechanism, a carbon-centered nucleophile, such as an enolate or an organometallic species, directly attacks the electrophilic fluorine atom of NFSI.[4][6] This results in the simultaneous cleavage of the N-F bond and the formation of the C-F bond through a concerted transition state.[5]

-

Single-Electron Transfer (SET) Pathway: Alternatively, the reaction can be initiated by the transfer of a single electron from the nucleophilic substrate to NFSI, generating a radical cation of the substrate and a radical anion of NFSI.[6][7] The NFSI radical anion then fragments to release a fluoride (B91410) anion and a benzenesulfonimidyl radical. The substrate radical cation and the fluoride can then combine to form the fluorinated product. Evidence for the SET mechanism has been suggested in certain reactions, particularly with electron-rich substrates.[7]

The operative electrophilic pathway is often dependent on the specific substrate and reaction conditions.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N-Fluorobenzenesulfonimide (NFSI): A Comprehensive Technical Guide for Synthetic Chemists

CAS Number: 133745-75-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonimide (NFSI) is a highly versatile and widely utilized electrophilic fluorinating and aminating agent in modern organic synthesis. Its stability, selectivity, and ease of handling have established it as a cornerstone reagent for the introduction of fluorine atoms and sulfonimide groups into a diverse array of organic molecules. This guide provides a comprehensive overview of the properties, applications, and detailed experimental protocols involving NFSI, tailored for professionals in chemical research and pharmaceutical development.

Core Properties and Specifications

NFSI is a white to off-white crystalline solid that is stable under normal laboratory conditions. Its physicochemical properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Chemical Identity

| Property | Value | Reference(s) |

| CAS Number | 133745-75-2 | [1][2][3] |

| IUPAC Name | N-(benzenesulfonyl)-N-fluorobenzenesulfonamide | [3] |

| Molecular Formula | C₁₂H₁₀FNO₄S₂ | [1][3] |

| Molecular Weight | 315.34 g/mol | [1][3] |

| Synonyms | NFSI, N-Fluoro-N-(phenylsulfonyl)benzenesulfonamide, N-Fluorodibenzenesulfonimide, ACCUFLUOR NFSI | [3][4] |

| InChI Key | RLKHFSNWQCZBDC-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2 | [3] |

Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Off-white to light brown crystalline powder | [2] |

| Melting Point | 114-116 °C | [2] |

| Solubility | Very soluble in acetonitrile, dichloromethane, and THF; less soluble in toluene. | [2] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere. | [2][5] |

Safety and Hazard Information

| Hazard Statement | Code | Description | Reference(s) |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |

| Hazard Codes | Xi, O | Irritant, Oxidizing | [2] |

| Risk Statements | R36/37/38 | Irritating to eyes, respiratory system and skin | [2] |

| Safety Statements | S26, S37/39 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection. | [2] |

Applications in Drug Discovery and Organic Synthesis

The primary utility of NFSI lies in its ability to act as a source of electrophilic fluorine ("F+"). The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][6] Beyond fluorination, NFSI has also emerged as a versatile reagent for amination reactions, providing a direct route to complex nitrogen-containing compounds.[5][7]

Key applications include:

-

Electrophilic Fluorination: NFSI is used for the fluorination of a wide range of nucleophiles, including enolates, carbanions, organometallic species, and activated aromatic systems.[2][7] This has proven invaluable in the synthesis of fluorinated pharmaceuticals and agrochemicals.[3][4][6]

-

Direct C-H Fluorination: In conjunction with transition metal catalysts (e.g., palladium), NFSI can achieve the direct fluorination of otherwise inert C-H bonds, offering a more atom-economical approach to fluoroarenes.[5]

-

Amination Reactions: NFSI can also serve as a nitrogen source for the direct amination of C-H bonds, providing access to sulfonamides and other aminated products. This dual reactivity as both a fluorinating and aminating agent underscores its versatility.[5][7]

Key Experimental Protocols

This section provides detailed methodologies for three distinct and representative applications of NFSI in organic synthesis. These protocols are based on peer-reviewed literature and offer a starting point for laboratory implementation.

Palladium-Catalyzed C–H Bond Fluorination of Heteroarenes

This protocol describes the regioselective ortho-fluorination of N-heterocyclic arenes, a common structural motif in pharmaceuticals, using a palladium catalyst in conjunction with NFSI.

References

- 1. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 2. Cu(I)-Catalyzed Aminative Aza-Annulation of Enynyl Azide using N-Fluorobenzenesulfonimide: Synthesis of 5-Aminonicotinates [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Electrophilic aromatic substitution of electron-rich arenes with N -fluorobenzenesulfonimide (NFSI) as an electrophile - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07008A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Physical and Chemical Stability of N-Fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fluorobenzenesulfonamide, also known as N-Fluorobenzenesulfonimide (NFSI), is a widely used electrophilic fluorinating agent in organic synthesis. Its efficacy and versatility in introducing fluorine atoms into a diverse range of molecules have made it an invaluable tool in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Understanding the physical and chemical stability of NFSI is paramount for ensuring its safe handling, storage, and application, as well as for the development of stable formulations of drug candidates synthesized using this reagent. This technical guide provides a comprehensive overview of the known stability profile of NFSI, outlines generalized protocols for its stability assessment, and discusses potential degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Chemical Name | This compound; N-Fluorobenzenesulfonimide |

| CAS Number | 133745-75-2 |

| Molecular Formula | C₁₂H₁₀FNO₄S₂ |

| Molecular Weight | 315.34 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 110-116 °C (with decomposition) |

| Solubility | Soluble in a wide range of organic solvents. |

Chemical Stability Profile

This compound is generally considered a bench-stable reagent under standard laboratory conditions.[3] However, its stability is influenced by various environmental factors.

General Stability

NFSI is described as a stable, crystalline solid that is easy to handle.[3][4] For long-term storage, it is recommended to keep it in a cool, dry place, protected from light.[3]

Hydrolytic Stability

While specific kinetic data is not widely published, NFSI is reported to be stable to acids.[4] The amide groups could be efficiently converted to the free amino (–NH2) group by hydrolysis under alkaline conditions without damaging the C–F bond.[4]

Photostability

NFSI should be stored away from light, suggesting potential photosensitivity. However, detailed photostability studies outlining the degradation products and kinetics under specific light conditions (e.g., UV, visible light) are not extensively reported in the literature. Studies on other fluorinated pesticides have shown that different fluorine motifs exhibit varying degrees of photostability, with some leading to the formation of smaller fluorinated compounds like trifluoroacetic acid (TFA) or fluoride.[5][6][7]

Thermal Stability

The melting point of NFSI is reported to be in the range of 110-116 °C, with decomposition occurring at these temperatures. This indicates that the compound has limited thermal stability at elevated temperatures.

Oxidative Stability

There is limited specific information on the oxidative stability of NFSI. However, its use as an oxidant in certain chemical reactions suggests it can participate in redox processes.[8] One study demonstrated the use of NFSI as an oxidant for the selective oxidation of sulfides to sulfoxides or sulfones in the presence of water.[9]

Incompatibilities

NFSI is known to be incompatible with strong reducing agents, which can lead to its decomposition.[4]

Potential Degradation Pathways

Based on the structure of this compound and the general chemistry of sulfonamides, potential degradation pathways under forced conditions can be postulated. A generalized degradation pathway is illustrated below.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 133745-75-2: N-Fluorobenzenesulfonimide | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 9. Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility of N-Fluorobenzenesulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Fluorobenzenesulfonamide (NFSI) is a widely utilized electrophilic fluorinating agent in organic synthesis. Its efficacy in various chemical transformations is often contingent on its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of NFSI in common organic solvents, outlines a detailed experimental protocol for its determination, and presents a visual workflow for the experimental procedure.

Qualitative Solubility Profile of this compound (NFSI)

| Solvent Class | Solvent | Reported Solubility |

| Aprotic Polar | Acetonitrile | Very Soluble[1] |

| Tetrahydrofuran (THF) | Very Soluble[1] | |

| Halogenated | Dichloromethane (DCM) | Very Soluble[1] |

| Chloroform | Soluble[2] | |

| Esters | Ethyl Acetate | Soluble[2] |

| Aromatic | Toluene | Less Soluble[1] |

| Alcohols | Ethanol | Low Solubility[2] |

| Methanol | Low Solubility[2] | |

| Non-polar | Petroleum Ether | Low Solubility[2] |

| Water | Low Solubility[2] |

Experimental Protocol: Determination of Solubility by Isothermal Gravimetric Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute, followed by the gravimetric determination of the solute concentration in a known amount of the saturated solution.

Materials and Equipment:

-

This compound (NFSI)

-

Selected organic solvent(s)

-

Thermostatic water bath or heating/cooling system

-

Jacketed glass vessel with a magnetic stirrer

-

Calibrated thermometer or temperature probe

-

Syringe with a microporous filter (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

-

Analytical balance (accurate to ±0.1 mg)

-

Vacuum oven

Procedure:

-

Temperature Control: Set the thermostatic bath to the desired experimental temperature. Allow the jacketed glass vessel to equilibrate to this temperature.

-

Sample Preparation: Add an excess amount of NFSI to a known volume of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process. Allow the suspension to equilibrate for a sufficient period (typically several hours) to ensure that the solution is saturated. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for approximately 30 minutes. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a microporous filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed vial.

-

Record the total weight of the vial and the solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a fume hood.

-

Place the vial containing the solid residue in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

-

Record the final weight of the vial and the dried NFSI.

-

-

Calculation of Solubility: The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction (x).

-

Mass of the solvent: (Weight of vial + solution) - (Weight of vial + dried NFSI)

-

Mass of the dissolved NFSI: (Weight of vial + dried NFSI) - (Weight of empty vial)

-

Solubility ( g/100g solvent): (Mass of dissolved NFSI / Mass of solvent) * 100

-

Mole fraction (x): To calculate the mole fraction, convert the mass of the dissolved NFSI and the mass of the solvent to moles using their respective molecular weights.

-

Moles of NFSI = Mass of dissolved NFSI / Molecular weight of NFSI

-

Moles of solvent = Mass of solvent / Molecular weight of solvent

-

Mole fraction of NFSI = Moles of NFSI / (Moles of NFSI + Moles of solvent)

-

-

-

Data Reporting: Repeat the experiment at least three times to ensure the reproducibility of the results. Report the average solubility value along with the standard deviation at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the isothermal gravimetric method.

Caption: Workflow for Solubility Determination.

Conclusion

A comprehensive understanding of the solubility of this compound is paramount for its effective use in synthetic chemistry and pharmaceutical development. While quantitative data remains sparse in the public domain, the qualitative profile indicates high solubility in aprotic polar and halogenated solvents and lower solubility in alcoholic and non-polar media. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data in their specific solvent systems of interest, thereby enabling better reaction optimization and process development.

References

An In-depth Technical Guide to N-Fluorobenzenesulfonimide (NFSI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Fluorobenzenesulfonimide (NFSI), also known as N-Fluorodibenzenesulfonimide, is a highly versatile and widely utilized electrophilic fluorinating agent in modern organic synthesis. Its stability, selectivity, and ease of handling have made it an indispensable tool for the introduction of fluorine into a wide array of organic molecules. The incorporation of fluorine can significantly alter the biological and chemical properties of compounds, making NFSI a critical reagent in the fields of pharmaceutical development, agrochemicals, and materials science.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of NFSI, complete with detailed experimental protocols and a mechanistic illustration of its role in catalysis.

Molecular Structure and Formula

N-Fluorobenzenesulfonimide is structurally characterized by a nitrogen atom bonded to a fluorine atom and two benzenesulfonyl groups.[2]

-

IUPAC Name: N-(benzenesulfonyl)-N-fluorobenzenesulfonamide[6]

-

Common Synonyms: NFSI, N-Fluorodibenzenesulfonimide, N-Fluorodi(benzenesulfonyl)amine[1][2][4][6][7]

Figure 1: 2D and 3D molecular structures of N-Fluorobenzenesulfonimide.

Physicochemical and Spectroscopic Data

NFSI is a stable, white to off-white crystalline powder under standard conditions.[1][2] Key physicochemical and spectroscopic data are summarized below for easy reference.

Physicochemical Properties

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 110-116 °C | [1][4][8] |

| Solubility | Soluble in acetonitrile (B52724), dichloromethane, THF, ethers. Less soluble in toluene, ethanol, methanol. Low solubility in water and petroleum ether. | [7][8][9] |

Spectroscopic Data

| Technique | Data | References |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.12–8.04 (m, 2H), 7.86–7.80 (m, 2H), 7.67–7.58 (m, 2H), 7.44-7.55 (m, 3H) | [6] |

| ¹³C NMR | Spectra available, detailed peak assignments require further analysis. | [6][10] |

| Mass Spec (GC-MS) | m/z Top Peak: 141, m/z 2nd Highest: 77, m/z 3rd Highest: 51 | [6][10] |

| Infrared (IR) | Spectra available, characteristic peaks for S=O, C-S, C=C (aromatic), and N-F bonds are expected. | [6][10] |

Experimental Protocols

Synthesis of N-Fluorobenzenesulfonimide

Two primary methods for the synthesis of NFSI are the Differding method and the Wanger method.[1][11]

Protocol 1: Wanger Method (Higher Yield) [1]

-

Dissolve benzenesulfonimide sodium salt in a mixture of water and acetonitrile or in pure water.

-

Cool the resulting solution to -35°C.

-

Bubble a fluorine-nitrogen gas mixture (1:10 v/v) through the solution for approximately 2 hours.

-

After the reaction is complete, purge the reactor with nitrogen gas to remove any residual fluorine.

-

Collect the precipitated product by filtration.

-

Wash the collected solid with water and dry under vacuum to obtain N-Fluorobenzenesulfonimide as a white crystalline solid. (Yields up to 94%).

Application of NFSI in Electrophilic Fluorination

NFSI is widely used as an electrophilic fluorine source. Below is a typical protocol for the fluorination of an aromatic compound.

Protocol 2: Copper-Catalyzed Fluorination of Thiophene (B33073) [6]

-

In a dry 25 mL round-bottom flask, combine thiophene (0.5 mmol, 1 eq.), NFSI (0.6 mmol, 1.2 eq.), and CuI (0.025 mmol, 5 mol%).

-

Add 1,2-dichloroethane (B1671644) (DCE) (3 mL) to the flask.

-

Place the flask in a preheated oil bath at 60 °C and stir for 8 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dilute the residue with ethyl acetate (B1210297) and wash with a saturated aqueous solution of NaCl.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the fluorinated thiophene derivative.

Role in Catalytic Pathways

NFSI is not only a fluorinating agent but also serves as a potent oxidant and a source of nitrogen in various transition metal-catalyzed reactions.[8][12][13][14] A notable example is the palladium-catalyzed diamination of unactivated alkenes, where NFSI enables the formation of a Pd(IV) intermediate.[4][15][16]

Palladium-Catalyzed Diamination of Alkenes

The proposed mechanism involves an initial aminopalladation of the alkene, followed by the oxidative addition of NFSI to the Pd(II) center to form a Pd(IV) complex. Subsequent reductive elimination yields the diamination product and regenerates the Pd(II) catalyst.[4][16]

Figure 2: Proposed catalytic cycle for the Pd-catalyzed diamination of unactivated alkenes using NFSI.

Conclusion

N-Fluorobenzenesulfonimide is a cornerstone reagent in modern synthetic chemistry, offering a reliable and effective method for electrophilic fluorination. Its utility extends beyond simple fluorination to complex transition metal-catalyzed transformations, highlighting its multifaceted reactivity. The data and protocols presented in this guide are intended to provide researchers and professionals with the essential information required for the successful application of NFSI in their synthetic endeavors, ultimately facilitating the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-Fluorobenzenesulfonimide as Source of Electrophilic Nitrogen [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. N-Fluorobenzenesulfonimide | 133745-75-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. N-Fluorobenzenesulfonimide(133745-75-2) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Fluorobenzenesulfonimide | C12H10FNO4S2 | CID 588007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. rsc.org [rsc.org]

- 13. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 14. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]

- 15. Mechanism of N-fluorobenzenesulfonimide promoted diamination and carboamination reactions: divergent reactivity of a Pd(IV) species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of N-Fluorobenzenesulfonimide (NFSI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Fluorobenzenesulfonimide (NFSI), a widely used electrophilic fluorinating reagent. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Fluorobenzenesulfonimide (NFSI).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Instrument Frequency (MHz) |

| 8.12–8.04 | m | - | 2H | CDCl₃ | 400 |

| 7.86–7.80 | m | - | 2H | CDCl₃ | 400 |

| 7.67–7.58 | m | - | 2H | CDCl₃ | 400 |

| 7.55–7.44 | m | - | 4H | CDCl₃ | 400 |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent | Instrument Frequency (MHz) |

| 144.2 | Aromatic C | CDCl₃ | 150 |

| 141.3 | Aromatic C | CDCl₃ | 150 |

| 137.7 | Aromatic C | CDCl₃ | 150 |

| 134.9 | Aromatic C | CDCl₃ | 150 |

| 130.9 | Aromatic C-H | CDCl₃ | 150 |

| 129.9 | Aromatic C-H | CDCl₃ | 150 |

| 127.3 | Aromatic C-H | CDCl₃ | 150 |

Note: The specific assignment of each aromatic carbon signal can be complex and may require further 2D NMR experiments for unambiguous determination.

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Solvent | Instrument Frequency (MHz) |

| 65.8 | CDCl₃ | Not Specified |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation | Sample Phase |

| Conforms to structure | - | Not Specified |

Note: Specific peak assignments for the IR spectrum are not detailed in the available public data. A typical spectrum would show characteristic absorptions for S=O stretching, S-N stretching, and aromatic C-H and C=C bonds.

Table 5: Mass Spectrometry (MS) Data

| m/z | Interpretation | Ionization Method |

| 141 | Top Peak | GC-MS |

| 77 | 2nd Highest Peak | GC-MS |

| 51 | 3rd Highest Peak | GC-MS |

Note: The mass spectrometry data indicates fragmentation of the parent molecule. The peak at m/z 141 likely corresponds to the benzenesulfonyl cation [C₆H₅SO₂]⁺, and the peak at m/z 77 corresponds to the phenyl cation [C₆H₅]⁺.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra of N-Fluorobenzenesulfonimide.

Instrumentation:

-

Bruker Avance (or equivalent) NMR spectrometer, operating at 400 MHz for ¹H, 100 MHz for ¹³C, and 376 MHz for ¹⁹F.

Materials:

-

N-Fluorobenzenesulfonimide (NFSI)

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of NFSI into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.

-

Gently swirl the vial to dissolve the solid completely.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

-

¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment. ¹⁹F is a high-sensitivity nucleus, so a smaller number of scans is typically required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale. For ¹H and ¹³C NMR, reference the TMS signal to 0.00 ppm. For ¹⁹F NMR, an external reference is typically used.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of N-Fluorobenzenesulfonimide.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27).

Materials:

-

N-Fluorobenzenesulfonimide (NFSI)

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Place a small amount (1-2 mg) of NFSI and approximately 100-200 mg of dry KBr powder into a clean agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the collar of a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of N-Fluorobenzenesulfonimide.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Materials:

-

N-Fluorobenzenesulfonimide (NFSI)

-

Volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

Vials and micropipettes

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of NFSI (approximately 1 mg/mL) in a suitable volatile solvent.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250-280°C.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Set the MS parameters, including the ionization mode (typically Electron Ionization, EI, at 70 eV) and the mass range to be scanned (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.

-

The mass spectrometer will record the mass spectra of the eluting compounds.

-

-

Data Processing:

-

Identify the peak in the total ion chromatogram (TIC) corresponding to NFSI.

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern and compare it to spectral libraries if available.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as N-Fluorobenzenesulfonimide.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

The Dawn of a Versatile Reagent: Early Applications of N-Fluorobenzenesulfonamide in Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of N-Fluorobenzenesulfonamide, commonly known as NFSI, in 1991 marked a significant milestone in the field of synthetic organic chemistry.[1][2][3][4] Developed by Differding and his team, this stable, non-hygroscopic crystalline solid rapidly emerged as a powerful and versatile electrophilic fluorinating agent, overcoming many of the limitations of its predecessors.[1][3][4] Its ease of handling, high reactivity, and selectivity have cemented its place as an indispensable tool for the introduction of fluorine into organic molecules, a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4][5] This technical guide delves into the seminal applications of NFSI, providing a comprehensive overview of its early uses, detailed experimental protocols, and a summary of its performance in various synthetic transformations.

Core Applications: A Tale of Two Chemistries

In its nascent stages, the utility of this compound was primarily explored in two major domains: electrophilic fluorination and, subsequently, as a nitrogen source in amination reactions.

Electrophilic Fluorination: The Primary Role

The most prominent early application of NFSI was as a source of "F+". Its ability to efficiently fluorinate a wide array of nucleophiles under mild conditions was a significant advantage over earlier reagents.

Fluorination of Carbon Nucleophiles:

Early studies demonstrated the efficacy of NFSI in the fluorination of various carbanions. This included the successful monofluorination of active methylene (B1212753) compounds, enolates, and organometallic species.[6] The reagent proved particularly effective for the fluorination of enolates derived from ketones, esters, and amides, providing access to α-fluorocarbonyl compounds which are valuable synthetic intermediates.[7]

Table 1: Early Examples of NFSI in the Fluorination of Carbon Nucleophiles

| Substrate Type | Product Type | Typical Yield (%) | Reference |

| Ketone Enolates | α-Fluoroketones | 70-95 | [8] |

| Ester Enolates | α-Fluoroesters | 60-85 | [6] |

| Silyl Enol Ethers | α-Fluoroketones | 75-90 | [8] |

| Grignard Reagents | Alkyl Fluorides | 40-50 | [1] |

| Aromatics (electron-rich) | Fluoroaromatics | 50-80 | [2][6] |

Fluorination of Heteroaromatics:

The introduction of fluorine into heterocyclic systems is of paramount importance in medicinal chemistry. Early work showed that NFSI could be used for the direct fluorination of electron-rich heteroaromatics, offering a new route to valuable fluorinated building blocks.

A Shift in Paradigm: NFSI as an Aminating Agent

While initially recognized for its fluorinating ability, the versatility of NFSI was further highlighted by its application as a source of the benzenesulfonimide group in C-H amination reactions. This dual reactivity opened up new avenues for the construction of C-N bonds. The first palladium-catalyzed direct amination of aromatic C-H bonds using NFSI as the aminating agent was reported in 2011 by Zhang and co-workers.[3][4] This discovery paved the way for a plethora of transition-metal-catalyzed C-H amination methodologies.[3][5]

Experimental Protocols: A Practical Guide

To facilitate the adoption of these early methodologies, detailed experimental protocols for key transformations are provided below.

General Procedure for the Synthesis of this compound (Differding Method)

This procedure is adapted from the seminal work describing the synthesis of NFSI.[6][9]

Materials:

-

Acetonitrile (B52724) (anhydrous)

-

Sodium Fluoride (B91410) (powdered)

-

Fluorine gas (10% mixture in Nitrogen)

Procedure:

-

In a suitable reactor equipped with a gas inlet, a stirrer, and a cooling bath, dissolve dibenzenesulfonimide (80 mmol) in acetonitrile (500 mL).[6]

-

Add powdered sodium fluoride (640 mmol) to the solution.[6]

-

Cool the mixture to -35 °C.[6]

-

Bubble a 10% F₂/N₂ gas mixture through the stirred suspension for 2 hours.[6]

-

After the reaction is complete, purge the mixture with nitrogen gas for an additional 2 hours to remove any residual fluorine.[6]

-

Filter the reaction mixture to remove sodium fluoride and other insoluble materials.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting white crystalline solid is this compound, which can be further purified by recrystallization. A yield of approximately 74% can be expected.[6][9]

Representative Protocol for the Fluorination of a Ketone Enolate

Materials:

-

Ketone substrate

-

Lithium diisopropylamide (LDA) solution

-

This compound (NFSI)

-

Tetrahydrofuran (THF), anhydrous

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

Procedure:

-

Dissolve the ketone substrate in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF to the ketone solution to generate the lithium enolate. Stir for 30-60 minutes at -78 °C.

-

Dissolve NFSI in a minimal amount of anhydrous THF and add this solution dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-fluoroketone.

Visualizing the Chemistry: Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Caption: Synthesis workflow for this compound.

References

- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. US5254732A - N-fluorosulfonimides and their application as fluorinating agents - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Page loading... [wap.guidechem.com]

N-Fluorobenzenesulfonimide (NFSI): A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, N-Fluorobenzenesulfonimide (NFSI) has emerged as a cornerstone reagent in modern organic synthesis. Its versatility extends beyond being a mild and selective electrophilic fluorinating agent; it also serves as a potent aminating agent, oxidant, and a source of the phenylsulfonyl group. This technical guide provides an in-depth review of NFSI, consolidating its physicochemical properties, synthesis, and diverse applications, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Physicochemical and Safety Data

NFSI is a stable, crystalline solid that is relatively easy to handle compared to other electrophilic fluorinating agents.[1][2][3] Its key properties and safety information are summarized below.

Table 1: Physicochemical Properties of N-Fluorobenzenesulfonimide

| Property | Value | References |

| CAS Number | 133745-75-2 | [4][5] |

| Molecular Formula | C₁₂H₁₀FNO₄S₂ | [4][6] |

| Molecular Weight | 315.34 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 114-116 °C | [8] |

| Solubility | Very soluble in acetonitrile (B52724), dichloromethane, and THF; less soluble in toluene. | [5][9] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.12–8.04 (m, 4H), 7.86–7.80 (m, 2H), 7.67–7.58 (m, 4H) |

Safety and Handling:

NFSI is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[10][11] It is crucial to handle this reagent in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[10][12] For skin contact, wash off with soap and water.[10][12] NFSI is stable under normal conditions but should be stored in a cool, dry place away from strong oxidizing and reducing agents.[10][12]

Synthesis of N-Fluorobenzenesulfonimide

NFSI can be synthesized through the direct fluorination of benzenesulfonimide. Two primary methods have been reported:

-

Differding Method: This involves the fluorination of diphenylsulfonimide in acetonitrile with a fluorine-nitrogen mixture at -35°C in the presence of sodium fluoride, yielding NFSI in 74% yield.[13]

-

Wanger Method: This method utilizes the sodium salt of diphenylsulfonimide dissolved in water/acetonitrile or pure water, which is then treated with a fluorine-nitrogen mixture. This process can achieve a higher yield of up to 94%.[13]

Caption: Workflow for the synthesis of NFSI via the Wanger method.

Applications as a Versatile Reagent

NFSI's utility spans a wide range of organic transformations, primarily as an electrophilic fluorinating and aminating agent.

Electrophilic Fluorination

NFSI is a preferred reagent for the introduction of fluorine into organic molecules due to its mild nature and high selectivity.[1] It is particularly effective for the fluorination of carbanions, enolates, and silyl (B83357) enol ethers.[14]

Table 2: Selected Examples of Electrophilic Fluorination using NFSI

| Substrate Type | Product | Catalyst/Conditions | Yield (%) | References |

| β-Ketoacid | α-Fluoroketone | Cs₂CO₃, MeCN/H₂O | Good to excellent | [15] |

| β-Ketoester | α-Fluoro-β-ketoester | Chiral bis(oxazoline)-copper triflate complexes | High | [16] |

| 2-Arylbenzo[d]thiazole | ortho-Fluoro-2-arylbenzo[d]thiazole | Pd(PPh₃)₄, L-proline, DCE, 100 °C | - | [17] |

| Anilides | para-Fluoroanilides | PhI(OPiv)₂, HF/pyridine | - | [16] |

Experimental Protocol: Decarboxylative Fluorination of β-Ketoacids

This protocol describes the synthesis of α-fluoroketones from β-ketoacids using NFSI.[15]

-

To a 20 mL Schlenk flask equipped with a magnetic stir bar, add the β-ketoacid (0.5 mmol), N-Fluorobenzenesulfonimide (NFSI) (0.55 mmol, 1.1 equiv), and cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv).

-

Add a 9:1 mixture of acetonitrile (MeCN) and water (H₂O) (5 mL).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Caption: Proposed mechanism for the decarboxylative fluorination of β-ketoacids.[15]

C-H Amination

NFSI serves as an efficient nitrogen source for the amination of C-H bonds, a transformation of significant importance in the synthesis of pharmaceuticals and agrochemicals. These reactions can be catalyzed by transition metals or proceed under metal-free conditions.

Table 3: Selected Examples of C-H Amination using NFSI

| Substrate | Product | Catalyst/Conditions | Yield (%) | References |

| Anilides | para-Amidated Anilides | Pd(OAc)₂ | Moderate to Excellent | [18] |

| Heterocycles (Thiophene, Furan, Pyrrole) | α-Amidated Heterocycles | CuI, DCE, 60 °C | Up to 91% | [19] |

| N-Substituted Indoles | 3-Amidated Indoles | K₂CO₃, DCE, 60 °C | - | [17] |

| Arenes | Amidated Arenes | TEMPO | Good to excellent | [20] |

Experimental Protocol: Palladium-Catalyzed para-Selective C-H Amination of Anilides

The following is a general procedure for the palladium-catalyzed C-H amination of anilides with NFSI.[18]

-

To a reaction vessel, add the anilide substrate, Pd(OAc)₂ (10 mol%), and a suitable base (e.g., NaHCO₃).

-

Add NFSI (1.5 - 2.0 equiv).

-

Add a dry solvent such as 1,2-dichloroethane (B1671644) (DCE).

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Caption: Simplified catalytic cycle for Pd-catalyzed C-H amination with NFSI.[8][21]

Experimental Protocol: Transition-Metal-Free C3-Amination of Indoles

This protocol outlines a metal-free approach to the amination of indoles.[17]

-

To a flame-dried reaction tube, add the N-substituted indole (B1671886) (0.5 mmol) and potassium carbonate (K₂CO₃) (0.05 mmol, 10 mol%).

-

Add NFSI (1.0 mmol, 2.0 equiv).

-

Add 1,2-dichloroethane (DCE) (2 mL) under an inert atmosphere.

-

Seal the tube and stir the mixture at 60 °C.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by flash chromatography on silica gel to yield the 3-aminated indole.

Other Applications

Beyond fluorination and amination, NFSI has been employed as:

-

An Oxidant: In palladium-catalyzed reactions, NFSI can act as an oxidant to facilitate a Pd(II)/Pd(IV) catalytic cycle, enabling transformations like diamination and carboamination of alkenes.[8]

-

A Phenylsulfonyl Group Transfer Reagent: In some cases, NFSI can transfer a phenylsulfonyl group to a nucleophile.[8]

-

In Mechanochemistry: The reactivity of NFSI under ball-milling conditions has been explored, demonstrating its utility in solvent-free fluorinations, sulfonylations, and amidations.[3]

Mechanistic Insights

The diverse reactivity of NFSI stems from its ability to act as a source of electrophilic fluorine or as an oxidant.

-

In Fluorination: The reaction typically proceeds via an electrophilic attack of the "F⁺" from NFSI on a nucleophilic center.[15] In some palladium-catalyzed fluorinations, a Pd(IV)-fluoride species is proposed as the key intermediate.[22][23]

-

In Copper-Catalyzed Amination: The mechanism is believed to involve the oxidation of Cu(I) to a higher oxidation state by NFSI, followed by C-H activation and C-N bond formation.[19][24] Recent studies suggest the formation of a dinuclear Cu(II)-Cu(II) active catalyst.[24]

Caption: A proposed mechanistic pathway for copper-catalyzed C-H amination.[24]

Conclusion

N-Fluorobenzenesulfonimide has proven to be an exceptionally versatile and valuable reagent in organic synthesis. Its stability, ease of handling, and multifaceted reactivity make it an indispensable tool for the introduction of fluorine and nitrogen functionalities into a wide array of organic molecules. The detailed protocols and mechanistic understanding presented in this guide are intended to empower researchers in academia and industry to effectively harness the full potential of NFSI in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Fluorobenzenesulfonimide | C12H10FNO4S2 | CID 588007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Fluorobenzenesulfonimide | 133745-75-2 [chemicalbook.com]

- 6. N -氟苯磺酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-Fluorobenzenesulfonimide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. Page loading... [guidechem.com]

- 14. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sioc.cas.cn [sioc.cas.cn]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. benchchem.com [benchchem.com]

- 18. Palladium-catalyzed C-H aminations of anilides with N-fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Copper-Catalyzed Direct Amidation of Heterocycles with N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 20. Metal-free C–H amination of arene with N-fluorobenzenesulfonimide catalysed by nitroxyl radicals at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. Investigation on the mechanism of water-assisted palladium-catalyzed benzylic C-H amination by N-fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. communities.springernature.com [communities.springernature.com]

- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 24. Cu-Catalyzed aromatic C–H imidation with N -fluorobenzenesulfonimide: mechanistic details and predictive models - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04145K [pubs.rsc.org]

N-F bond cleavage mechanism in n-Fluorobenzenesulfonamide

An In-depth Technical Guide to the N-F Bond Cleavage Mechanism in N-Fluorobenzenesulfonamide

Introduction

This compound (NFSI) has emerged as a cornerstone reagent in modern organic synthesis, prized for its versatility and bench-stable nature.[1] While renowned as an electrophilic fluorinating agent, its utility extends far beyond the simple introduction of fluorine.[2][3] NFSI serves as a potent oxidant, an aminating agent, and even a source of the benzenesulfonyl group, participating in a diverse array of chemical transformations.[1][4][5] This multifaceted reactivity is fundamentally governed by the cleavage of its characteristic N–F bond. Understanding the mechanisms of this bond's fission is critical for researchers, scientists, and drug development professionals to harness its full synthetic potential and design novel chemical transformations.

The core of NFSI's reactivity lies in the N-F bond, which is significantly weakened and polarized by the presence of two strongly electron-withdrawing benzenesulfonyl groups. This electronic feature makes the fluorine atom electrophilic ("F+") and facilitates its transfer to a wide range of nucleophiles. However, the cleavage of this bond is not monolithic; it can proceed through several distinct mechanistic pathways, including heterolytic, homolytic, and transition-metal-mediated routes. The preferred pathway is subtly dictated by the reaction partners, catalysts, and ambient conditions, leading to a rich and sometimes complex reactivity profile. This guide provides a detailed exploration of these cleavage mechanisms, supported by experimental data, established protocols, and mechanistic visualizations.

Mechanisms of N-F Bond Cleavage

The N-F bond in this compound can be cleaved through three primary mechanisms: heterolytic, homolytic, and transition-metal-mediated pathways. The operative mechanism determines the nature of the reactive intermediates and, consequently, the final reaction products.

Heterolytic Cleavage (Ionic Pathway)